PenCB

Description

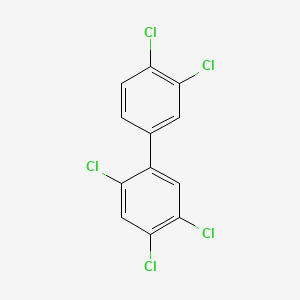

2,3',4,4',5-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970's because they were found to bioaccumulate and cause harmful health effects. However, PCBs do not break down readily and are still found in the environment. (L4)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPYMGCWINGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032116 | |

| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31508-00-6 | |

| Record name | PCB 118 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31508-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2AQE8U50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Penicillin-Binding Proteins (PBPs)

A Note on Terminology: The query referenced "PenCB." Based on the context of "mechanism of action" within pharmacological and biochemical research, it is overwhelmingly likely that this was a typographical error for "PBP," which stands for Penicillin-Binding Protein. This guide proceeds under that assumption.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin-Binding Proteins (PBPs) are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] These proteins are the primary targets of β-lactam antibiotics, a class of drugs that includes penicillins and cephalosporins.[2][3] The inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death, which makes them a cornerstone target in the development of antibacterial agents.[3]

Core Function: Peptidoglycan Synthesis

The primary function of PBPs is to catalyze the cross-linking of peptidoglycan strands, which provides structural integrity to the bacterial cell wall.[1] This process occurs in the periplasmic space of Gram-negative bacteria and on the exterior of the cell membrane in Gram-positive bacteria.

PBPs are broadly classified into two main categories: high-molecular-weight (HMW) PBPs and low-molecular-weight (LMW) PBPs.

-

High-Molecular-Weight (HMW) PBPs: These are further divided into Class A and Class B.

-

Class A PBPs are bifunctional enzymes, possessing both glycosyltransferase (GT) and transpeptidase (TP) activity. They are responsible for polymerizing the glycan chains from Lipid II precursors and subsequently cross-linking the peptide side chains.[4]

-

Class B PBPs are monofunctional, possessing only transpeptidase activity.[4] They are crucial for cell division and maintaining cell shape.[4]

-

-

Low-Molecular-Weight (LMW) PBPs: These are typically monofunctional carboxypeptidases or endopeptidases involved in peptidoglycan maturation and recycling.

The transpeptidation reaction, central to the function of most essential PBPs, involves the formation of a peptide bond between the D-alanine of one glycan strand and a di-amino acid in an adjacent strand, releasing a terminal D-alanine in the process.

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the key stages of peptidoglycan synthesis, culminating in the action of Penicillin-Binding Proteins.

Mechanism of Action: Inhibition by β-Lactam Antibiotics

The bactericidal action of β-lactam antibiotics stems from their structural similarity to the D-Ala-D-Ala moiety of the peptidoglycan precursor.[5] This mimicry allows them to bind to the active site of PBPs.

The core mechanism of inhibition involves the following steps:

-

Non-covalent Binding: The β-lactam antibiotic first forms a non-covalent Michaelis complex with the PBP active site.[6]

-

Acylation: The catalytic serine residue in the PBP active site attacks the carbonyl carbon of the β-lactam ring.[6][7]

-

Covalent Adduct Formation: This attack opens the strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[6][7]

-

Enzyme Inactivation: This covalent modification effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[7] The deacylation process to regenerate the active enzyme is extremely slow.[8]

The disruption of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[3]

Logical Relationship: PBP Inhibition by β-Lactams

The following diagram illustrates the molecular mechanism of PBP inactivation by a β-lactam antibiotic.

Quantitative Data

The interaction between β-lactam antibiotics and PBPs can be quantified through various metrics, including the 50% inhibitory concentration (IC₅₀), Minimum Inhibitory Concentration (MIC), and kinetic constants of the inhibition reaction.

Table 1: IC₅₀ Values of β-Lactams for Penicillin-Binding Proteins The IC₅₀ value represents the concentration of an antibiotic required to inhibit 50% of PBP activity, typically measured via competition assays with a labeled penicillin derivative.[9][10]

| Antibiotic | Organism | PBP Target | IC₅₀ (µg/mL) | Reference |

| Mezlocillin | Helicobacter pylori | PBP66, PBP63, PBP60, PBP47 | 0.125 | [8] |

| Ceftriaxone | Helicobacter pylori | PBP63, PBP60, PBP47 | 0.25 | [8] |

| Ceftobiprole | Staphylococcus aureus | PBP2a | <1 | [4] |

| Ceftaroline | Staphylococcus aureus | PBP2a | <1 | [4] |

Table 2: Minimum Inhibitory Concentrations (MICs) for β-Lactams against P. aeruginosa with PBP3 Variations MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Variations in PBP sequences can significantly alter MIC values.[11]

| Strain / PBP3 Variation | Meropenem MIC (mg/L) | Ceftazidime MIC (mg/L) | Aztreonam MIC (mg/L) | Imipenem MIC (mg/L) |

| PAO1 (Wild-type) | 0.25 | 1 | 4 | 2 |

| R504C | 4 | 2 | 4 | 2 |

| F533L | 4 | 1 | 4 | 2 |

| V558A | 1 | 4 | 4 | 2 |

| Classification for resistance | ≥8 | ≥32 | ≥32 | ≥8 |

| Data adapted from Horner et al.[11] |

Table 3: Kinetic Constants for β-Lactam Interaction with S. pneumoniae PBP2x The interaction of a β-lactam (I) with a PBP (E) can be described by the formation of a non-covalent complex (EI) with a dissociation constant (Kd), followed by acylation at a rate (k₂) to form a covalent complex (EI*), which is then slowly hydrolyzed at a rate (k₃).[6][8] The overall binding efficiency is given by k₂/Kd.[8]

| PBP Variant | β-Lactam | Kd (mM) | k₂ (s⁻¹) | k₂/Kd (M⁻¹s⁻¹) | k₃ (s⁻¹) |

| PBP2x (Susceptible) | Penicillin-G | 0.9 | 180 | 200,000 | 8 x 10⁻⁶ |

| PBP2x(R) (Resistant) | Penicillin-G | 4.0 | 0.56 | 137 | 5.7 x 10⁻⁴ |

| PBP2x (Susceptible) | Cefotaxime | - | - | - | 3.5 x 10⁻⁶ |

| PBP2x(R) (Resistant) | Cefotaxime | - | - | - | 3 x 10⁻⁴ |

| Data adapted from Lu et al.[8] |

Experimental Protocols

The study of PBP activity and inhibition relies on several key experimental techniques.

1. PBP Labeling and Detection using Fluorescent Penicillin (Bocillin™ FL)

This method provides a non-radioactive means to visualize and quantify PBPs.[12]

-

Principle: A fluorescent derivative of penicillin, Bocillin FL, binds covalently to the active site of PBPs. The labeled proteins can be separated by SDS-PAGE and visualized using a fluorescence imager.[12][13]

-

Detailed Protocol (for bacterial membrane preparations):

-

Membrane Preparation: Grow bacterial cells to the desired phase and harvest by centrifugation. Lyse the cells (e.g., via French press) and isolate the membrane fraction through ultracentrifugation.[14]

-

Labeling Reaction: Incubate a standardized amount of membrane protein with Bocillin FL (e.g., 25 µM) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[12]

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

-

Visualization: Visualize the fluorescently labeled PBP bands in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 518 nm detection).[9]

-

-

Experimental Workflow Diagram:

Figure 3: Workflow for Fluorescent PBP Labeling.

2. Competitive PBP Binding Assay for IC₅₀ Determination

This assay is used to determine the binding affinity of an unlabeled test antibiotic for specific PBPs.[15]

-

Principle: Bacterial membranes are pre-incubated with varying concentrations of an unlabeled test antibiotic. A fixed concentration of fluorescently labeled penicillin (e.g., Bocillin FL) is then added. The test antibiotic competes with the fluorescent probe for binding to the PBPs. The amount of fluorescence is inversely proportional to the affinity of the test antibiotic.[15]

-

Detailed Protocol:

-

Membrane Preparation: Isolate bacterial membranes as described in Protocol 1.

-

Competition Reaction: Aliquot the membrane preparation and incubate with a serial dilution of the test antibiotic for a set time (e.g., 10-30 minutes) at a controlled temperature.[15]

-

Fluorescent Labeling: Add a constant concentration of Bocillin FL to all samples and incubate for an additional period to label any unbound PBPs.[15]

-

Detection and Quantification: Separate the proteins by SDS-PAGE and visualize using a fluorescence scanner. Quantify the intensity of each PBP band.

-

Data Analysis: Plot the band intensity against the concentration of the test antibiotic. The IC₅₀ is the concentration of the test antibiotic that reduces the fluorescent signal of a specific PBP band by 50%.[9][15]

-

3. Radiolabeled Penicillin Binding Assay

This is a classic and highly sensitive method for detecting PBPs.

-

Principle: This assay is analogous to the fluorescent method but uses a radiolabeled penicillin (e.g., [³H]penicillin G or [¹²⁵I]penicillin V).[14][16]

-

Detailed Protocol:

-

Membrane Preparation: Isolate bacterial membranes as described previously.

-

Labeling: Incubate the membranes with a radiolabeled penicillin (e.g., ~5 µCi of ³H-penicillin) for 10 minutes at 25°C.[14]

-

Quenching: Add a large excess (e.g., 1000-fold) of unlabeled penicillin to stop the reaction.[14]

-

SDS-PAGE and Fluorography: Separate the proteins by SDS-PAGE. Treat the gel with a scintillant (e.g., 1 M sodium salicylate) to enhance the radioactive signal.[14] Dry the gel and expose it to X-ray film for a period ranging from days to weeks.[14]

-

Conclusion

Penicillin-Binding Proteins are indispensable enzymes for bacterial survival, playing a central role in the construction and maintenance of the peptidoglycan cell wall. Their mechanism of action involves the critical transpeptidation step, which is effectively and irreversibly inhibited by β-lactam antibiotics through the formation of a stable acyl-enzyme complex. The quantitative analysis of these interactions, through techniques like fluorescent and radioactive binding assays, remains a cornerstone of research into antibiotic efficacy and the growing challenge of bacterial resistance. Understanding the intricate details of PBP function and inhibition is paramount for the development of novel therapeutic strategies to combat bacterial infections.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 15. benchchem.com [benchchem.com]

- 16. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pentachlorobiphenyl (PCB 118) in NLRP3 Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobiphenyl (PenCB), specifically PCB 118, is a persistent organic pollutant belonging to the class of polychlorinated biphenyls (PCBs).[1] Growing evidence from epidemiological and experimental studies has linked PCB exposure to a range of inflammatory conditions and chronic diseases, including cardiovascular system damage and diabetes.[2][3][4][5] A key molecular mechanism underlying the pro-inflammatory effects of PCB 118 is its ability to activate the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.[2][3][6] The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response.[7][8][9]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[9][10] This proximity induces the autocatalytic cleavage and activation of caspase-1.[7] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms (IL-1β and IL-18), which are subsequently secreted.[3][7] Active caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[7][10]

This technical guide provides an in-depth overview of the core mechanisms by which PCB 118 activates the NLRP3 inflammasome, summarizes key quantitative data from relevant studies, details common experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Signaling Pathway of PCB 118-Induced NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by PCB 118 is a multi-step process primarily mediated by the generation of reactive oxygen species (ROS).[2][3] This process can be conceptualized through the canonical two-signal model of NLRP3 activation.[7][8]

Signal 1 (Priming): The initial priming signal involves the upregulation of key inflammasome components. PCB 118 exposure activates the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This leads to the upregulation of cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[2] The increased CYP1A1 activity results in the production of excessive intracellular ROS.[2] This oxidative stress, in turn, activates the nuclear factor-kappa B (NF-κB) signaling pathway, which drives the transcription of NLRP3 and pro-IL-1β, thus priming the cell for inflammasome activation.[2]

Signal 2 (Activation): The second signal, also driven by ROS, triggers the assembly and activation of the inflammasome complex. One critical mechanism involves the Thioredoxin-interacting protein (TXNIP). Under normal conditions, TXNIP is bound to and inhibited by the antioxidant protein Thioredoxin (TRX).[11][12] However, under conditions of oxidative stress induced by PCB 118, ROS causes the dissociation of TXNIP from TRX.[11][12] The liberated TXNIP is then free to bind directly to NLRP3, facilitating its activation and the subsequent assembly of the full inflammasome complex.[11][13][14] This leads to caspase-1 activation, cytokine maturation, and pyroptosis.[2][3]

The following diagrams illustrate these key pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of PCB 118 on cell viability and NLRP3 inflammasome activation in various cell models.

Table 1: Cytotoxicity of PCB 118 on Mouse Islet β-TC-6 Cells This table outlines the dose-dependent effect of PCB 118 on the viability of mouse islet β-TC-6 cells after 72 hours of exposure, as measured by the Cell Counting Kit-8 (CCK8) assay.[3]

| PCB 118 Concentration (nmol/L) | Cell Viability (% of Control) | Statistical Significance (p-value) |

| 0 (Control) | 100 | - |

| 80 | ~56 | < 0.05 |

| 160 | ~4 | < 0.05 |

| 320 | ~17 | < 0.05 |

Table 2: Effect of PCB 118 on NLRP3 Inflammasome-Related Protein Expression Data shows the dose-dependent upregulation of key inflammasome proteins in mouse islet β-TC-6 cells after 48 hours of exposure to PCB 118, quantified by Western Blot.[3] The results indicate a significant increase in the expression of NLRP3 and the active forms of Caspase-1 and IL-1β.[3]

| Treatment Group | NLRP3 Expression (Fold Change vs. Control) | Caspase-1 (p20) Expression (Fold Change vs. Control) | IL-1β (p17) Expression (Fold Change vs. Control) |

| Control (DMSO) | 1.0 | 1.0 | 1.0 |

| PCB 118 (5 nmol/L) | Increased | Increased | Increased |

| PCB 118 (20 nmol/L) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) |

| PCB 118 (80 nmol/L) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) | Significantly Increased (p < 0.05) |

| 20 nmol/L PCB 118 + NAC (10 µmol/L) | Significantly Decreased vs. PCB 118 alone (p < 0.05) | Significantly Decreased vs. PCB 118 alone (p < 0.05) | Significantly Decreased vs. PCB 118 alone (p < 0.05) |

Note: NAC (N-acetyl cysteine) is a ROS inhibitor.[3]

Table 3: Effect of PCB 118 on Inflammatory Cytokine Secretion This table presents the dose-dependent increase in the secretion of inflammatory mediators from mouse islet β-TC-6 cells after PCB 118 exposure, as measured by ELISA.[3]

| Treatment Group | IL-6 Secretion (pg/mL) | IL-18 Secretion (pg/mL) | CCL-2 Secretion (pg/mL) |

| Control (DMSO) | Baseline | Baseline | Baseline |

| PCB 118 (5 nmol/L) | Increased (p < 0.05) | Increased (p < 0.05) | Increased (p < 0.05) |

| PCB 118 (20 nmol/L) | Increased (p < 0.05) | Increased (p < 0.05) | Increased (p < 0.05) |

| PCB 118 (80 nmol/L) | Increased (p < 0.05) | Increased (p < 0.05) | Increased (p < 0.05) |

| 20 nmol/L PCB 118 + NAC (10 µmol/L) | Significantly Decreased vs. PCB 118 alone (p < 0.05) | Significantly Decreased vs. PCB 118 alone (p < 0.05) | Significantly Decreased vs. PCB 118 alone (p < 0.05) |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols used to investigate PCB 118-induced NLRP3 inflammasome activation.[2][3][10][15]

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) or mouse islet β-TC-6 cells are commonly used.[2][3] Myeloid-derived cells like the human THP-1 monocyte cell line (differentiated into macrophages with PMA) are also standard models for inflammasome studies.[9][16]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[3][10]

-

Treatment: Cells are seeded in multi-well plates (e.g., 6-well or 96-well depending on the assay). After reaching desired confluency, the culture medium is replaced with fresh medium containing PCB 118 at various concentrations (e.g., 5-320 nmol/L).[3] A vehicle control (e.g., DMSO) is run in parallel. For mechanistic studies, cells can be pre-treated with specific inhibitors like the ROS scavenger N-acetyl cysteine (NAC, 10 µmol/L) or the AhR antagonist CH 223191 for 1-2 hours before adding PCB 118.[2][3]

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK8) assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat as described above for the desired time (e.g., 48 or 72 hours).[3]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[3]

-

Intracellular ROS Detection

-

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping it. Subsequent oxidation by ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Culture and treat cells in a suitable format (e.g., 6-well plate).[3]

-

After treatment, wash the cells with serum-free medium or PBS.

-

Load the cells with 10 µM DCFH-DA solution in serum-free medium.

-

Incubate for 20-30 minutes at 37°C in the dark.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize using a fluorescence microscope.[3]

-

Western Blotting

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. It is used to quantify the expression levels of inflammasome components.

-

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[3][15]

-

Centrifuge the lysates at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against: NLRP3, pro-caspase-1, Caspase-1 (p20 subunit), pro-IL-1β, IL-1β (p17 subunit), and a loading control like GAPDH or β-actin.[3]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ or Quantity One.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as cytokines. It uses antibodies to capture and detect the target protein.

-

Protocol:

-

Following cell treatment, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cells or debris.

-

Quantify the concentration of secreted cytokines like IL-1β, IL-18, IL-6, and CCL-2 using commercially available ELISA kits according to the manufacturer's instructions.[3]

-

Briefly, this involves adding supernatants and standards to antibody-coated microplate wells, followed by incubation, washing, addition of a detection antibody, addition of a substrate, and stopping the reaction.

-

Read the absorbance on a microplate reader and calculate concentrations based on the standard curve.

-

Conclusion

PCB 118 is a potent activator of the NLRP3 inflammasome, a mechanism that likely contributes significantly to its pro-inflammatory and pathological effects. The activation cascade is critically dependent on AhR-mediated ROS production, which serves as both the priming (via NF-κB) and activating (via TXNIP dissociation) signal.[2][3][11] This detailed understanding, supported by robust quantitative data and established experimental protocols, provides a solid foundation for researchers in environmental toxicology, immunology, and drug development. Targeting the AhR-ROS-NLRP3 axis may represent a viable therapeutic strategy to mitigate the adverse health effects associated with exposure to PCB 118 and other similar environmental contaminants. Further research can now build upon these findings to explore in vivo consequences and develop targeted interventions.

References

- 1. Exposome-Explorer - PCB-118 (Compound) [exposome-explorer.iarc.fr]

- 2. ROS-induced NLRP3 inflammasome priming and activation mediate PCB 118- induced pyroptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PCB118 Induces Inflammation of Islet Beta Cells via Activating ROS-NLRP3 Inflammasome Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCB118 Induces Inflammation of Islet Beta Cells via Activating ROS-NLRP3 Inflammasome Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of nutrition in PCB-induced vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCB118 Induces Inflammation of Islet Beta Cells via Activating ROS-NLRP3 Inflammasome Signaling - ProQuest [proquest.com]

- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thioredoxin-interacting protein links oxidative stress to inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ROS-Mediated NLRP3 Inflammasome Activation in Brain, Heart, Kidney, and Testis Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioredoxin-Interacting Protein Mediates NLRP3 Inflammasome Activation Involved in the Susceptibility to Ischemic Acute Kidney Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioredoxin interacting protein, a key molecular switch between oxidative stress and sterile inflammation in cellular response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Oxidative Stress Pathways Induced by PenCB: A Technical Guide

Disclaimer: The term "PenCB" is ambiguous and does not correspond to a standard scientific abbreviation. This guide addresses two plausible interpretations based on search results: Pentachloronitrobenzene (PCNB) , a fungicide known to induce oxidative stress, and Penicillium chrysogenum , a fungus for which oxidative stress is a critical aspect of its physiology, particularly in industrial penicillin production.

This technical guide provides an in-depth analysis of the oxidative stress pathways associated with both PCNB and Penicillium chrysogenum, designed for researchers, scientists, and drug development professionals.

Part 1: Pentachloronitrobenzene (PCNB)-Induced Oxidative Stress

Pentachloronitrobenzene (PCNB) is an organochlorine fungicide that has been shown to induce significant oxidative stress, leading to cellular damage and toxicity in various model organisms. This section focuses on the pathways and experimental validation of PCNB-induced oxidative stress, primarily referencing studies on zebrafish embryos.

Core Signaling Pathway

PCNB exposure triggers a cascade of events initiated by the overproduction of reactive oxygen species (ROS). This imbalance in redox homeostasis leads to lipid peroxidation, alterations in antioxidant enzyme activity, and downstream effects on gene expression related to cell cycle regulation and development, ultimately culminating in cardiotoxicity.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on zebrafish embryos exposed to PCNB.

Table 1: Biomarkers of Oxidative Stress in Zebrafish Embryos Exposed to PCNB

| Biomarker | Control | 0.25 mg/L PCNB | 0.50 mg/L PCNB | 0.75 mg/L PCNB |

| Malondialdehyde (MDA) Content | Normalized to 1 | Increased | Significantly Increased | Increased |

| Superoxide Dismutase (SOD) Activity | Normalized to 1 | Decreased | Significantly Decreased | Decreased |

| Catalase (CAT) Activity | Normalized to 1 | Increased | Significantly Increased | Increased |

| Data is presented qualitatively based on reported trends. The 0.75 mg/L exposure group showed high embryo mortality, affecting the dose-dependency of some results.[1] |

Table 2: Relative Gene Expression of Cell Cycle Regulators in Zebrafish Embryos Exposed to PCNB

| Gene | Control | 0.25 mg/L PCNB | 0.50 mg/L PCNB |

| cdk-2 | 1.0 | ~0.8 | ~0.6 |

| cdk-6 | 1.0 | ~0.7 | ~0.5 |

| ccnd1 | 1.0 | ~0.6 | ~0.4 |

| ccne1 | 1.0 | ~0.7 | ~0.5 |

| Values are approximate relative expression levels based on graphical data from the cited study.[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Measurement of Reactive Oxygen Species (ROS) in Zebrafish Embryos

-

Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized in the presence of ROS, particularly superoxide, to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

-

Protocol:

-

Zebrafish embryos at 72 hours post-fertilization (hpf) are collected and washed in fresh fish water.

-

Embryos are incubated in a solution of 10 µM DHE in fish water for 30 minutes in the dark at 28 °C.

-

Following incubation, embryos are washed three times with fresh fish water to remove excess probe.

-

Embryos are anesthetized with tricaine (B183219) and mounted in 3% methylcellulose (B11928114) on a depression slide.

-

Fluorescence is visualized using a fluorescence microscope with an excitation wavelength of 518 nm and an emission wavelength of 605 nm. The intensity of red fluorescence is indicative of the level of ROS.

-

2. Measurement of MDA, SOD, and CAT

-

Principle: Commercially available assay kits are used to quantify the levels of MDA (a marker of lipid peroxidation) and the activities of the antioxidant enzymes SOD and CAT from whole-embryo lysates.

-

Protocol:

-

Approximately 50-100 zebrafish embryos at 72 hpf are collected, washed, and homogenized in cold lysis buffer provided with the assay kits.

-

The homogenate is centrifuged at 12,000 x g for 10 minutes at 4 °C to pellet cellular debris.

-

The resulting supernatant (embryo lysate) is collected for analysis.

-

MDA Assay: The lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions. The resulting MDA-TBA adduct is measured colorimetrically at 532 nm.

-

SOD Assay: The assay measures the inhibition of the reduction of a tetrazolium salt by superoxide anions generated by a xanthine-xanthine oxidase system. The activity is determined by measuring the absorbance at 450 nm.

-

CAT Assay: The decomposition of hydrogen peroxide (H₂O₂) by catalase is measured by the decrease in absorbance at 240 nm.

-

Protein concentration of the lysate is determined using a Bradford or BCA assay to normalize the results.

-

Part 2: Oxidative Stress in Penicillium chrysogenum

Oxidative stress is a crucial factor in the biology of the filamentous fungus Penicillium chrysogenum, impacting its growth, development, and secondary metabolite production, such as penicillin. The fungus possesses a robust antioxidant defense system to counteract the damaging effects of ROS.

Core Signaling Pathway: Enzymatic Antioxidant Defense

P. chrysogenum responds to oxidative stress by upregulating a suite of antioxidant enzymes. Superoxide dismutases (SODs) convert superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by catalase (CAT). The glutathione (B108866) system, including glutathione reductase (GR) and glutathione S-transferase (GST), also plays a pivotal role in detoxifying ROS and their byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from studies on P. chrysogenum exposed to oxidative stressors.

Table 3: Antioxidant Enzyme Activities in P. chrysogenum Exposed to Menadione

| Enzyme | Control | 50 µM Menadione | 250 µM Menadione | 500 µM Menadione |

| Cu,Zn-SOD (U/mg protein) | ~15 | ~25 | ~35 | ~40 |

| Mn-SOD (U/mg protein) | ~5 | ~10 | ~15 | ~20 |

| Glutathione Reductase (mU/mg protein) | ~40 | ~60 | ~80 | ~90 |

| Glutathione S-Transferase (mU/mg protein) | ~20 | ~35 | ~45 | ~50 |

| Values are approximations based on graphical data from the cited study.[1] |

Table 4: Antioxidant Enzyme Activities in P. chrysogenum Exposed to Cadmium (Cd) for 120 hours

| Enzyme Activity (U/mg protein) | 0 mM Cd (Control) | 1 mM Cd | 5 mM Cd | 10 mM Cd |

| Superoxide Dismutase (SOD) | 7.93 | 12.39 | 7.66 | 6.78 |

| Catalase (CAT) | ~0.23 | ~0.46 | ~0.49 | ~0.18 |

| Glutathione Reductase (GR) | ~0.11 | ~0.12 | ~0.14 | ~0.16 |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 7.73 | 13.62 | 9.48 | 8.56 |

| Data extracted from the cited study.[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Preparation of Cell-Free Extract from P. chrysogenum

-

Principle: Mechanical disruption of fungal mycelia to release intracellular proteins for subsequent enzyme activity assays.

-

Protocol:

-

P. chrysogenum mycelia are harvested from liquid culture by filtration.

-

The mycelia are washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The washed mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

-

The powdered mycelia are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors).

-

The suspension is centrifuged at 15,000 x g for 20 minutes at 4 °C.

-

The supernatant, representing the cell-free extract, is collected and stored at -80 °C. Protein concentration is determined using a standard method like the Bradford assay.

-

2. Measurement of Antioxidant Enzyme Activities

-

Principle: Spectrophotometric assays are used to measure the specific activities of various antioxidant enzymes in the cell-free extract.

-

Protocol:

-

SOD Activity: Assayed by measuring the inhibition of the photoreduction of nitroblue tetrazolium (NBT). The reaction mixture contains the cell-free extract, NBT, riboflavin, and methionine in a phosphate (B84403) buffer. The change in absorbance is monitored at 560 nm.

-

CAT Activity: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm. The reaction is initiated by adding the cell-free extract to a solution of H₂O₂ in a phosphate buffer.[3]

-

GR Activity: The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm. The reaction mixture contains the cell-free extract, oxidized glutathione (GSSG), and NADPH in a Tris-HCl buffer.[3]

-

G6PDH Activity: The reduction of NADP⁺ to NADPH is measured by the increase in absorbance at 340 nm. The reaction mixture consists of the cell-free extract, glucose-6-phosphate, and NADP⁺ in a Tris-HCl buffer.[3]

-

All enzyme activities are normalized to the total protein concentration of the extract and expressed as U/mg protein.

-

References

- 1. Analysis of the oxidative stress response of Penicillium chrysogenum to menadione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentachloronitrobenzene Reduces the Proliferative Capacity of Zebrafish Embryonic Cardiomyocytes via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Penicillium chrysogenum XJ-1 in the Detoxification and Bioremediation of Cadmium [frontiersin.org]

In-Depth Technical Guide to Pentachlorobenzonitrile (PenCB)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of Pentachlorobenzonitrile (PenCB), a compound of interest in various research and development sectors.

Chemical Identity and Properties

Pentachlorobenzonitrile, commonly abbreviated as this compound, is a chlorinated aromatic nitrile. Its unique chemical structure contributes to its notable stability and reactivity profile.

CAS Number: 20925-85-3[1]

Synonyms: this compound, Pentachlorocyanobenzene, Perchlorobenzonitrile.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇Cl₅N | [2] |

| Molecular Weight | 275.35 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 215-219 °C | [4] |

| Boiling Point | 331.7 °C at 760 mmHg | [5] |

| Density | 1.76 g/cm³ | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.82528 | [6] |

| Solubility | Soluble in Chloroform | [6] |

Spectroscopic Data

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) data for Pentachlorobenzonitrile is available through the NIST Mass Spectrometry Data Center.[7] The mass spectrum provides crucial information for the identification and quantification of the compound.

Experimental Protocols

Synthesis of Pentachlorobenzonitrile

A common method for the production of Pentachlorobenzonitrile involves the gas-phase chlorination of benzonitrile. This process is typically carried out in a fluidized bed reactor followed by a fixed-bed reactor.

Materials:

-

Benzonitrile

-

Chlorine gas

-

Nitrogen gas

-

Activated charcoal catalyst

Procedure:

-

Benzonitrile is vaporized and carried by a nitrogen stream into a fluidized-bed reactor containing an activated charcoal catalyst.

-

Chlorine gas is introduced into the reactor.

-

The reaction is typically maintained at a temperature of 180-220 °C and a pressure of 0.01-0.10 MPa.

-

The gaseous mixture from the fluidized-bed reactor is then passed through a fixed-bed reactor containing the same catalyst and additional chlorine to ensure complete reaction.

-

The resulting gas stream, containing Pentachlorobenzonitrile, is cooled and the product is collected through condensation and subsequent drying.

This method has been reported to achieve yields of 80-95% with a product purity of 98%.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of detailed public information regarding the specific biological signaling pathways directly modulated by Pentachlorobenzonitrile. Its primary documented application is as a pesticide and as an intermediate in the synthesis of other pesticides.[3][8] This suggests that its mechanism of action is likely related to the disruption of essential biological processes in target pest organisms.

The toxicological properties of structurally related compounds, such as pentachloronitrobenzene (B1680406) (PCNB), have been studied more extensively. PCNB is known to cause liver damage in chronic exposure studies with animals.[5] While this compound is a byproduct of the thermal decomposition of PCNB, it is crucial to note that their toxicological profiles may differ.[9]

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound. High-throughput screening, enzyme inhibition assays, and receptor binding studies would be valuable in identifying its mechanism of action and potential therapeutic or toxicological relevance.

Logical Relationship of Pesticidal Action

The following diagram illustrates a generalized logical workflow for understanding the pesticidal action of a compound like this compound, from application to the eventual biological effect.

References

- 1. Interactions of neurotoxicants with neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentachlorobenzonitrile | C7Cl5N | CID 30363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

- 4. Pentachlorobenzonitrile CAS:20925-85-3 [cpachem.com]

- 5. env.go.jp [env.go.jp]

- 6. ez.restek.com [ez.restek.com]

- 7. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Receptor-Ligand Binding Assays [labome.com]

An In-Depth Technical Guide to the Discovery and History of Polychlorinated Biphenyl 118

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that, due to their chemical stability and insulating properties, were widely used in various industrial applications for decades.[1][2] First synthesized in 1881, their commercial production began in 1929.[1][3] However, their resistance to degradation led to their persistence in the environment, bioaccumulation in the food chain, and association with a range of adverse health effects in both wildlife and humans.[4][5] This has resulted in a global ban on their production.[6]

This technical guide focuses on a specific congener, Polychlorinated Biphenyl (B1667301) 118 (PCB 118), also known as 2,3',4,4',5-pentachlorobiphenyl.[7][8] PCB 118 is a mono-ortho-substituted congener, a structural characteristic that imparts specific toxicological properties, classifying it as a "dioxin-like" compound.[9][10] It is one of the more abundant and toxic PCB congeners found in environmental and biological samples.[11][12] This document provides a comprehensive overview of the discovery, synthesis, history of use, toxicological profile, and mechanisms of action of PCB 118, tailored for a scientific audience.

Discovery and History

The history of PCB 118 is intrinsically linked to the broader history of polychlorinated biphenyls.

-

1881: The first synthesis of PCBs was achieved.[3]

-

1929: Large-scale commercial production of PCB mixtures, such as the Aroclors in the United States, began.[2][3] These mixtures contained a variety of PCB congeners, including PCB 118.

-

1930s-1960s: PCBs were widely used as coolants and insulating fluids for transformers and capacitors, as well as in other applications like plasticizers and carbonless copy paper.[2][3]

-

1966: The widespread environmental contamination and persistence of PCBs were first identified by Swedish scientist Sören Jensen.[3]

-

1970s: Growing concern over the toxicity and environmental impact of PCBs led to restrictions on their use.

-

1979: The United States banned the manufacture of PCBs.[2]

-

2001: The Stockholm Convention on Persistent Organic Pollutants targeted PCBs for elimination.[6]

PCB 118, as a specific congener, was identified and characterized through the advancement of analytical techniques, particularly gas chromatography, which allowed for the separation and quantification of individual PCB congeners from the complex commercial mixtures.[13]

Synthesis of PCB 118

The targeted synthesis of individual PCB congeners like PCB 118 is crucial for toxicological studies to understand the effects of a single, defined chemical entity. A common and effective method for the synthesis of PCB congeners is the Suzuki coupling reaction.[14][15] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide.

For the synthesis of 2,3',4,4',5-pentachlorobiphenyl (PCB 118), a potential pathway would involve the coupling of a chlorinated phenylboronic acid with a chlorinated bromobenzene (B47551) in the presence of a palladium catalyst and a base. The high selectivity and good yields of the Suzuki coupling make it a preferred method over older, less specific techniques.[14][15]

Toxicological Profile

PCB 118 exhibits a range of toxic effects, primarily due to its ability to act as a dioxin-like compound through its interaction with the aryl hydrocarbon receptor (AhR).[7][9] It is classified as a probable human carcinogen.[16]

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of PCB 118 in female Harlan Sprague-Dawley rats.[17][18] Oral gavage administration of PCB 118 resulted in increased incidences of several types of neoplasms.

Organ System Toxicity

PCB 118 has been shown to affect multiple organ systems:

-

Liver: It is a potent inducer of hepatic enzymes and has been shown to cause liver tumors, including cholangiocarcinoma and hepatocellular adenoma, as well as non-neoplastic lesions such as hepatocyte hypertrophy, inflammation, and necrosis.[16][17]

-

Thyroid: Exposure to PCB 118 can lead to decreased levels of circulating thyroid hormones, particularly thyroxine (T4).[7][17]

-

Nervous System: As with other PCBs, neurotoxic effects are a concern, with potential impacts on neurodevelopment.[10][16]

-

Reproductive and Endocrine Systems: PCBs are known endocrine disruptors, and studies have linked exposure to reproductive issues.[10][16]

-

Immune System: Immune system toxicity has been observed with PCB exposure.[16]

Quantitative Toxicity Data

The following tables summarize key quantitative data from toxicological studies on PCB 118.

Table 1: Carcinogenicity of PCB 118 in Female Harlan Sprague-Dawley Rats (NTP TR-559) [17]

| Organ | Neoplasm | Dose (µg/kg/day) | Incidence |

| Liver | Cholangiocarcinoma | 4600 | Increased |

| Liver | Hepatocellular Adenoma | 4600 | Increased |

| Lung | Cystic Keratinizing Epithelioma | 4600 | Increased |

| Uterus | Carcinoma | - | Considered related to administration |

Table 2: Non-Neoplastic Lesions in Female Harlan Sprague-Dawley Rats Exposed to PCB 118 (NTP TR-559) [17]

| Organ | Lesion |

| Liver | Hepatocyte hypertrophy, inflammation, necrosis, fatty change |

| Lung | Alveolar epithelium metaplasia |

| Adrenal Cortex | Atrophy, cytoplasmic vacuolization |

| Pancreas | Acinus cytoplasmic vacuolization |

| Thyroid Gland | Follicular cell hypertrophy |

| Kidney | Pigmentation |

Table 3: Effects of PCB 118 on Serum Thyroxine (T4) Levels in Female Harlan Sprague-Dawley Rats (NTP TR-559) [17]

| Dose (µg/kg/day) | Effect on Total T4 | Effect on Free T4 |

| Dose-dependent | Decrease | Decrease |

Experimental Protocols

Animal Studies (Based on NTP TR-559)[17]

-

Test Animal: Female Harlan Sprague-Dawley rats.

-

Administration: Gavage, with PCB 118 (at least 99% pure) dissolved in corn oil:acetone (99:1).

-

Duration: Studies were conducted for 14, 31, or 53 weeks, and a 2-year bioassay.

-

Dose Groups: Ranged from 100 to 4,600 µg/kg body weight per day.

-

Analyses:

-

Histopathological examination of a comprehensive set of tissues.

-

Determination of PCB 118 concentrations in fat, liver, lung, and blood.

-

Measurement of serum thyroid hormone levels (T4, T3, TSH).

-

Assessment of hepatic cell proliferation.

-

Measurement of hepatic cytochrome P450 enzyme activities (CYP1A1, CYP1A2, CYP2B).

-

Analytical Method for PCB 118 in Tissues

A general workflow for the analysis of PCB 118 in biological tissues involves the following steps:

Caption: General workflow for the extraction and analysis of PCB 118 from biological tissues.

Cytochrome P450 Enzyme Activity Assays

-

CYP1A1 Activity (EROD Assay): The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure CYP1A1 activity. It is based on the O-deethylation of 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin, which can be quantified fluorometrically.[19]

-

CYP2B Activity (PROD Assay): The 7-pentoxyresorufin-O-dealkylase (PROD) assay is used to determine CYP2B activity. Similar to the EROD assay, it measures the dealkylation of a substrate to a fluorescent product.[20]

-

CYP1A2 Activity (Acetanilide-4-hydroxylase Assay): This assay measures the conversion of acetanilide (B955) to 4-hydroxyacetanilide, a reaction primarily catalyzed by CYP1A2. The product can be quantified by high-performance liquid chromatography (HPLC).[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for PCB 118 is through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[7]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 118.

Upon entering the cell, PCB 118 binds to the cytosolic AhR, which is complexed with heat shock protein 90 (HSP90) and other co-chaperones.[21] This binding causes a conformational change, leading to the translocation of the complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[9] This AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic response elements (XREs) in the promoter regions of target genes.[22] This binding initiates the transcription of genes involved in xenobiotic metabolism, most notably cytochrome P450 enzymes such as CYP1A1, CYP1A2, and to a lesser extent, CYP2B.[17][18]

Metabolism and Biotransformation

The metabolism of PCBs is a critical determinant of their persistence and toxicity. The primary route of PCB 118 metabolism is hydroxylation, catalyzed by cytochrome P450 enzymes.

Metabolic Pathway of PCB 118

Caption: Proposed metabolic pathway of PCB 118.

The biotransformation of PCB 118 is initiated by cytochrome P450-mediated oxidation, which can proceed through the formation of a reactive arene oxide intermediate.[22] This intermediate can then be converted to various hydroxylated metabolites (OH-PCBs). These hydroxylated metabolites can be more polar than the parent compound, facilitating their conjugation with endogenous molecules like glucuronic acid or sulfate, which increases their water solubility and promotes their excretion from the body.[23] However, some hydroxylated PCB metabolites have been shown to possess their own biological activities and can be more toxic than the parent congener.

Conclusion

Polychlorinated biphenyl 118 is a significant environmental contaminant with a well-documented history of industrial use and subsequent global distribution. Its classification as a dioxin-like compound, owing to its ability to activate the AhR signaling pathway, underlies its potent toxicity, including carcinogenicity and disruption of multiple organ systems. Understanding the specific synthesis, toxicological profile, mechanisms of action, and metabolic fate of individual congeners like PCB 118 is crucial for risk assessment, the development of remediation strategies, and for professionals in drug development who must consider the impact of environmental chemical exposures on xenobiotic metabolism. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in these fields. Further investigation into the nuanced effects of PCB 118 and its metabolites continues to be an important area of toxicological research.

References

- 1. Role of cytochrome P450 IA2 in acetanilide 4-hydroxylation as determined with cDNA expression and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2',3,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 50100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TR-559: PCB 118 (31508-00-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. 2,3',4,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 35823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PCB 118 induces ultrastructural alterations in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Abstract for TR-559 [ntp.niehs.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Induction of Cyp450 enzymes by 4-thiazolidinone-based derivatives in 3T3-L1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Ethoxyresorufin-O-Deethylase (EROD) Assay Selective for CYP1A1/A2 Activity [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

In Vitro Toxicology of Pentachlorobenzene (PenCB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzene (PenCB) is a persistent organic pollutant that has garnered significant attention due to its potential for bioaccumulation and adverse health effects. Understanding the in vitro toxicological profile of this compound is crucial for risk assessment and for elucidating the molecular mechanisms that underpin its cytotoxicity. This technical guide provides a comprehensive overview of the in vitro toxicity of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways implicated in its toxic effects.

Data Presentation: Quantitative Cytotoxicity Data

While direct, comprehensive in vitro cytotoxicity data for this compound is limited in publicly available literature, data from related compounds, such as hexachlorobenzene (B1673134) (HCB), can provide valuable insights. The following table summarizes IC50 values for HCB from the EU ACuteTox project, which can serve as a preliminary reference for designing this compound toxicity studies. It is important to note that these values should be considered as estimates, and specific testing for this compound is essential.

| Cell Line | Assay Type | IC50 (µM) for Hexachlorobenzene |

| 3T3 (Mouse Fibroblast) | Neutral Red Uptake | >100 |

| HepG2 (Human Hepatoma) | Neutral Red Uptake | ~85 |

| Fa32 (Rat Hepatocyte) | Neutral Red Uptake | ~90 |

| HL-60 (Human Promyelocytic Leukemia) | Not specified in available data | Not specified in available data |

Note: The IC50 values are for hexachlorobenzene and are intended for comparative and planning purposes only.[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro toxicity studies. Below are generalized protocols for key experiments, which can be adapted for the specific assessment of this compound toxicity.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be utilized, including but not limited to:

-

Hepatocyte-derived cell lines (e.g., HepG2, HepaRG) to assess liver-specific toxicity.

-

Neuronal cell lines (e.g., SH-SY5Y) to investigate neurotoxicity.

-

Renal cell lines (e.g., HK-2) to evaluate kidney-related effects.

-

Fibroblast cell lines (e.g., 3T3) for general cytotoxicity screening.

-

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation and Dosing: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for cell treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cytotoxicity Assays

a) MTT Assay (Assessment of Metabolic Activity)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

b) Neutral Red Uptake Assay (Assessment of Lysosomal Integrity)

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Neutral Red Incubation: After the treatment period, replace the medium with fresh medium containing 50 µg/mL of neutral red and incubate for 3 hours.

-

Washing and Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

Apoptosis Assays

a) Annexin V-FITC/Propidium Iodide (PI) Staining (Detection of Apoptosis and Necrosis)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

b) Caspase Activity Assay

-

Cell Lysis: After treatment with this compound, lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Caspase-3, -8, -9).

-

Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.

Signaling Pathways in this compound Toxicity

The molecular mechanisms underlying this compound toxicity are complex and are thought to involve multiple signaling pathways. Based on studies of related compounds, the following pathways are likely to be significant.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, like other halogenated aromatic hydrocarbons, is a potential ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of this pathway can lead to the transcription of various genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes), which can sometimes lead to the production of toxic metabolites.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Oxidative Stress and Apoptosis

This compound is hypothesized to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This imbalance in the cellular redox state can damage cellular components and trigger apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Proposed mechanism of this compound-induced oxidative stress and apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of this compound.

Caption: General experimental workflow for in vitro this compound toxicity assessment.

Conclusion

This technical guide provides a foundational framework for investigating the in vitro toxicity of pentachlorobenzene. While specific data for this compound remains an area for further research, the provided protocols and insights into potential signaling pathways, drawn from related compounds, offer a robust starting point for researchers. The activation of the Aryl Hydrocarbon Receptor and the induction of oxidative stress leading to apoptosis are key areas that warrant detailed investigation to fully characterize the toxicological profile of this compound. The use of standardized and well-documented experimental procedures is paramount for generating reliable and comparable data in this critical area of environmental toxicology.

References

The Role of Penicillium-Derived Metabolites in the NF-κB Signaling Pathway: A Technical Guide

Disclaimer: The term "PenCB" as a specific inhibitor of the NF-κB signaling pathway could not be definitively identified in a comprehensive review of scientific literature. It is plausible that "this compound" is an abbreviation for "Penicillide" or a related metabolite isolated from Penicillium species. This guide, therefore, focuses on the broader role of bioactive compounds derived from Penicillium fungi as modulators of the NF-κB pathway, with a focus on Penicillide and other relevant metabolites where data is available.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory and immune responses.[1] In their inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as cytokines or pathogen-associated molecular patterns, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes.[1] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.

Natural products derived from microorganisms have long been a valuable source of novel therapeutic agents. Fungi of the Penicillium genus are well-known for producing a diverse array of bioactive secondary metabolites. Recent research has highlighted the potential of these compounds to modulate inflammatory pathways, including the NF-κB signaling cascade. This technical guide provides an in-depth overview of the current understanding of how Penicillium-derived metabolites, with a focus on Penicillide and other relevant compounds, interfere with the NF-κB signaling pathway.

Mechanism of Action of Penicillium Metabolites on NF-κB Signaling

Several metabolites isolated from various Penicillium species have been demonstrated to inhibit the NF-κB signaling pathway through a variety of mechanisms. The primary points of intervention appear to be the inhibition of IκBα phosphorylation and degradation, and the subsequent prevention of the nuclear translocation of the p65 subunit of NF-κB.

A study on an endophytic fungus Penicillium sp. isolated from Limonium tubiflorum identified several compounds that inhibited TNFα-induced NF-κB activity.[2] While this study did not specifically name Penicillide as one of the active compounds, it highlights the potential of this genus to produce potent NF-κB inhibitors. The active compounds in this study included 11β-methoxycurvularin and trichodimerol (B141336).[2]

Inhibition of IκBα Phosphorylation and Degradation

The canonical activation of the NF-κB pathway is initiated by the phosphorylation of IκBα at serine residues 32 and 36 by the IKK complex.[3] This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, which is a prerequisite for the release and nuclear translocation of NF-κB.[4] Some Penicillium-derived compounds have been shown to prevent this crucial step. By inhibiting the phosphorylation of IκBα, these molecules effectively stabilize the IκBα-NF-κB complex in the cytoplasm, thereby preventing the downstream activation of NF-κB.

Inhibition of p65 Nuclear Translocation

The translocation of the active NF-κB dimers, most commonly the p50/p65 heterodimer, from the cytoplasm to the nucleus is a hallmark of NF-κB activation.[5] Once in the nucleus, p65 acts as a potent transcriptional activator.[6] By preventing the degradation of IκBα, Penicillium metabolites consequently block the nuclear translocation of p65. This has been observed through techniques such as immunofluorescence microscopy, which allows for the visualization of the subcellular localization of p65.[7]

Quantitative Data on NF-κB Inhibition

The inhibitory potency of various Penicillium-derived metabolites on the NF-κB pathway has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |

| 11β-methoxycurvularin | K562 | TNFα | NF-κB Activity | 1.6 - 10.1 | [2] |

| Trichodimerol | K562 | TNFα | NF-κB Activity | 1.6 - 10.1 | [2] |

| Other Penicillium sp. metabolites | K562 | TNFα | NF-κB Activity | 1.6 - 10.1 | [2] |

Note: The IC50 values for 11β-methoxycurvularin and trichodimerol are reported as a range for a group of compounds isolated in the same study.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to investigate the role of compounds like Penicillium-derived metabolites in the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

4.1.1 Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing NF-κB binding sites.[8] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene, which can be quantified by measuring its activity.[8]

4.1.2 Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM with 10% FBS

-

TNFα (or other NF-κB stimulus)

-

Test compound (e.g., Penicillide)

-

Luciferase Assay System

-

Luminometer

4.1.3 Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with TNFα (10 ng/mL) for 6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them with the provided lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNFα-stimulated control.

Western Blot for IκBα Phosphorylation

This technique is used to detect the phosphorylation status of IκBα.

4.2.1 Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of IκBα.

4.2.2 Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

LPS (or other NF-κB stimulus)

-

Test compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

4.2.3 Protocol:

-

Cell Treatment: Seed RAW 264.7 cells and treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.

Immunofluorescence for p65 Nuclear Translocation

This method is used to visualize the subcellular localization of the p65 subunit of NF-κB.

4.3.1 Principle: Cells are fixed and permeabilized, then incubated with an antibody specific for p65. A fluorescently labeled secondary antibody is used to visualize the location of p65 within the cell using a fluorescence microscope.

4.3.2 Materials:

-

HeLa cells (or other suitable cell line) grown on coverslips

-

TNFα

-

Test compound

-

4% Paraformaldehyde (PFA) for fixing

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-p65

-

Alexa Fluor 488-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

4.3.3 Protocol:

-

Cell Treatment: Treat HeLa cells grown on coverslips with the test compound for 1 hour, followed by stimulation with TNFα (10 ng/mL) for 30 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate with the anti-p65 primary antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-